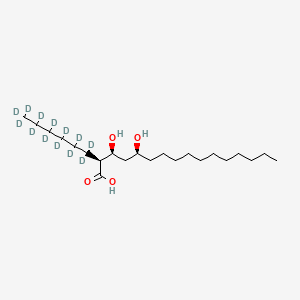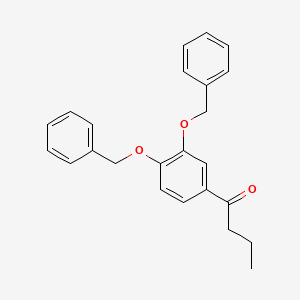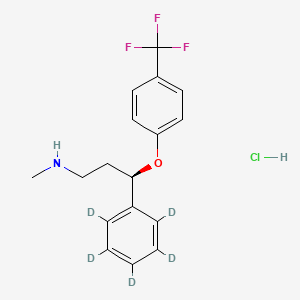
(E/Z)-4,4'-Dihydroxy-N-desmethyl Tamoxifen
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
“(E/Z)-4,4’-Dihydroxy-N-desmethyl Tamoxifen” is a metabolite of tamoxifen . It is formed from tamoxifen by the cytochrome P450 (CYP) isoform CYP2D6 . It is cytotoxic to MCF-7 and MDA-MB-231 breast cancer cells .
Synthesis Analysis
The synthesis of tamoxifen involves the direct carbolithiation of diphenylacetylenes and their cross-coupling procedure taking advantage of the intermediate alkenyllithium reagents . A highly active palladium nanoparticle-based catalyst is used to couple an alkenyllithium reagent with a high (Z/E) selectivity and good yield .Molecular Structure Analysis
The molecular formula of “(E/Z)-4,4’-Dihydroxy-N-desmethyl Tamoxifen” is C26H29NO3 . Its molecular weight is 403.51 .Chemical Reactions Analysis
The chemical reactions involved in the synthesis of tamoxifen include the carbolithiation of (diphenyl)acetylenes, which has been well-studied and has led to several useful applications in the field of synthetic organic chemistry . The quenching of the formed nucleophilic sp2 vinyllithium reagent with an electrophile provides a direct approach to substituted diarylalkenes (stilbenes) .Physical And Chemical Properties Analysis
“(E/Z)-4,4’-Dihydroxy-N-desmethyl Tamoxifen” is a neat product . It is stored at -20C Freezer and shipped at room temperature .Scientific Research Applications
Affinity and Activity at Cannabinoid Receptors : Tamoxifen and its metabolites, including endoxifen, exhibit novel activity at cannabinoid receptors. This indicates potential for developing drugs for diseases mediated via these receptors (Ford, Franks, Radomińska-Pandya, & Prather, 2016).
Comparative Metabolism with Other Selective Estrogen Receptor Modulators : Studies have compared the metabolism of endoxifen with other drugs, highlighting its unique metabolic pathway and potential clinical implications (Watanabe, Watanabe, Maruyama, & Kawashiro, 2015).
Gene Expression Patterns in Breast Cancer Cells : Endoxifen induces similar changes in global gene expression patterns as 4-hydroxy-tamoxifen in breast cancer cells, impacting estrogen-regulated genes (Lim, Li, Desta, Zhao, Rae, Flockhart, & Skaar, 2006).
Anti-Estrogenic Effects in Breast Cancer Cells : Studies have shown that endoxifen has similar anti-estrogenic potency to 4-hydroxy-tamoxifen in inhibiting estrogen-induced gene expression in breast cancer cells (Lim, Desta, Flockhart, & Skaar, 2005).
Antioxidant Action : Tamoxifen and its metabolites, including endoxifen, have been studied for their antioxidant properties, potentially contributing to biological actions (Wiseman, Laughton, Arnstein, Cannon, & Halliwell, 1990).
Role in Restoring E-cadherin Function in Breast Cancer Cells : Endoxifen has been observed to restore the function of E-cadherin, an invasion suppressor molecule, which may contribute to the therapeutic benefit of tamoxifen in breast cancer (Bracke, Charlier, Bruyneel, Labit, Mareel, & Castronovo, 1994).
Inhibition of Aromatase : Endoxifen and other tamoxifen metabolites inhibit aromatase, an enzyme involved in estrogen synthesis, which may contribute to the variability in clinical effects of tamoxifen in breast cancer treatment (Lu, Desta, & Flockhart, 2011).
Interactions with Human Hydroxysteroid Sulfotransferase : The stereoisomers of α-hydroxytamoxifen, a metabolite of tamoxifen, show differential substrate activity and inhibition for human hydroxysteroid sulfotransferases, indicating significance in metabolic processing (Apak & Duffel, 2004).
Glucuronidation of Active Tamoxifen Metabolites : Endoxifen undergoes glucuronidation, a key metabolic process, by various UDP glucuronosyltransferases, affecting its pharmacokinetic properties (Sun, Sharma, Dellinger, Blevins-Primeau, Balliet, Chen, Boyiri, Amin, & Lazarus, 2007).
Mechanism of Action
Safety and Hazards
properties
IUPAC Name |
4-[(Z)-1-(4-hydroxyphenyl)-1-[4-[2-(methylamino)ethoxy]phenyl]but-1-en-2-yl]phenol |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H27NO3/c1-3-24(18-4-10-21(27)11-5-18)25(19-6-12-22(28)13-7-19)20-8-14-23(15-9-20)29-17-16-26-2/h4-15,26-28H,3,16-17H2,1-2H3/b25-24- |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JYBJJTCUEOUMEV-IZHYLOQSSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(=C(C1=CC=C(C=C1)O)C2=CC=C(C=C2)OCCNC)C3=CC=C(C=C3)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC/C(=C(\C1=CC=C(C=C1)O)/C2=CC=C(C=C2)OCCNC)/C3=CC=C(C=C3)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H27NO3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50747670 |
Source


|
| Record name | 4,4'-[(1Z)-1-{4-[2-(Methylamino)ethoxy]phenyl}but-1-ene-1,2-diyl]diphenol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50747670 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
389.5 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(E/Z)-4,4'-Dihydroxy-N-desmethyl Tamoxifen | |
CAS RN |
1217247-19-2 |
Source


|
| Record name | 4,4'-[(1Z)-1-{4-[2-(Methylamino)ethoxy]phenyl}but-1-ene-1,2-diyl]diphenol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50747670 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![rac 1-[3,4-(Dibenzyloxy)phenyl]-2-[(diphenylmethyl)amino]-1-butanone Hydrochloride](/img/structure/B565225.png)
![rac 1-[3,4-(Dibenzyloxy)phenyl]-2-bromo-1-butanone](/img/structure/B565226.png)




![2-Methyl-2-[4-(4-methylpiperazin-1-yl)phenyl]propanoic acid](/img/structure/B565234.png)




